Physicochemical Differentiation: Lipophilicity Profile of Methyl 2-(quinoxalin-6-yl)acetate vs. Analogs
The compound's predicted lipophilicity is a key differentiator from its analogs, impacting its behavior in biological assays and its potential for oral bioavailability. While the target compound exhibits a Consensus Log P of 1.44 , the 5-carboxylate isomer is more polar with a lower Log P, and the quinoline analog is significantly more lipophilic. These differences can lead to varying solubility and permeability profiles, making Methyl 2-(quinoxalin-6-yl)acetate a distinct starting point for drug discovery projects.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P: 1.44 |
| Comparator Or Baseline | Methyl quinoxaline-5-carboxylate (Predicted Log P ~0.9); Methyl 2-(quinolin-6-yl)acetate (Predicted Log P ~1.9) [1] |
| Quantified Difference | ~0.5 Log P units less lipophilic than the 6-substituted quinoline analog and ~0.5 units more lipophilic than the 5-substituted quinoxaline isomer. |
| Conditions | Calculated/Consensus Log P predictions using multiple in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
Lipophilicity is a critical determinant of ADME properties; this quantitative difference helps researchers select the appropriate core for achieving target-specific solubility and permeability profiles.
- [1] PubChem. (n.d.). Methyl quinoxaline-5-carboxylate. PubChem Compound Summary for CID 13202317. View Source
